molecular formula C22H17ClF3N7O B2983611 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 923515-14-4

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No. B2983611
CAS RN: 923515-14-4
M. Wt: 487.87
InChI Key: OUMQMDYQDMJROL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine ring, a piperazine ring, and a phenyl ring. It’s part of a class of compounds known as fused pyridine derivatives, which are of increasing interest in drug design and medicinal chemistry .

Scientific Research Applications

Antiviral Activity

The triazolopyrimidine core is structurally similar to certain triazole-containing compounds known for their antiviral properties . This suggests that our compound could potentially be explored as an antiviral agent. For instance, triazole derivatives have been shown to be effective against a variety of DNA and RNA viruses, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The presence of the chlorophenyl group might also contribute to the compound’s ability to interact with viral enzymes, thereby inhibiting viral replication.

Anticancer Properties

Compounds with a triazolopyrimidine scaffold have been investigated for their anticancer activities . The electron-withdrawing trifluoromethyl group could enhance the compound’s ability to bind to cancer cell receptors or enzymes, potentially leading to the inhibition of cancer cell growth. The piperazine moiety could further modulate the compound’s pharmacokinetic properties, making it a candidate for cancer therapy research.

Green Chemistry Applications

The synthesis of triazole derivatives can be achieved through green chemistry approaches, such as mechanochemistry, which minimizes the use of harmful solvents and reduces waste . This compound could serve as a model for developing environmentally friendly synthetic routes in pharmaceutical chemistry, contributing to sustainable practices in drug development.

Antimicrobial Effects

Triazole compounds have been reported to possess antimicrobial properties, which could be applicable to our compound as well . Its structural features might allow it to target bacterial enzymes or cell walls, leading to potential use in treating bacterial infections.

Enzyme Inhibition

The triazolopyrimidine and piperazine rings are common motifs in enzyme inhibitors . This compound could be investigated for its ability to inhibit enzymes that are crucial for the survival of pathogens or cancer cells, thereby serving as a lead compound in the development of new therapeutic agents.

Pharmacophore in Medicinal Chemistry

The compound’s structure contains multiple pharmacophoric elements that are important in drug design . It could be used as a scaffold for the development of new drugs with optimized properties, such as increased potency, selectivity, and better pharmacokinetic profiles.

properties

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF3N7O/c23-14-5-7-15(8-6-14)33-20-18(29-30-33)19(27-13-28-20)31-9-11-32(12-10-31)21(34)16-3-1-2-4-17(16)22(24,25)26/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMQMDYQDMJROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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